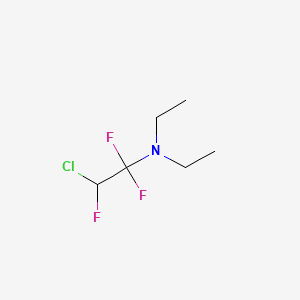

(2-Chloro-1,1,2-trifluoroethyl)diethylamine

Description

The exact mass of the compound (2-Chloro-1,1,2-trifluoroethyl)diethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Chloro-1,1,2-trifluoroethyl)diethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-1,1,2-trifluoroethyl)diethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF3N/c1-3-11(4-2)6(9,10)5(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZHKUAKSMWSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276369, DTXSID20957103 | |

| Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357-83-5, 114440-20-9 | |

| Record name | N,N-Diethyl(2-chloro-1,1,2-trifluoroethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 357-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Chloro-1,1,2-trifluoroethyl)diethylamine CAS number 357-83-5

The following technical guide details the properties, mechanism, and application of (2-Chloro-1,1,2-trifluoroethyl)diethylamine, classically known as the Yarovenko Reagent .

Advanced Fluorination Methodologies for Drug Discovery

Executive Summary

(2-Chloro-1,1,2-trifluoroethyl)diethylamine (CAS 357-83-5), or the Yarovenko Reagent, is a pioneering Fluoroalkyl Amino Reagent (FAR) used for the deoxyfluorination of alcohols and the conversion of carboxylic acids to acyl fluorides. While historically significant as a precursor to the more stable Ishikawa reagent, it remains a potent tool for nucleophilic fluorination under mild conditions, offering an alternative to explosive hazards like DAST. This guide provides a rigorous analysis of its mechanistic action, synthesis, and handling protocols, emphasizing the critical safety measures required due to Hydrofluoric Acid (HF) liberation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethanamine |

| Common Name | Yarovenko Reagent |

| CAS Number | 357-83-5 |

| Molecular Formula | |

| Molecular Weight | 189.61 g/mol |

| Appearance | Clear to dark brown liquid |

| Boiling Point | 109.8°C (at 760 mmHg) |

| Density | ~1.16 g/cm³ |

| Solubility | Soluble in DCM, Ether, THF; Hydrolyzes violently in water |

| Stability | Low. Thermally unstable; degrades over days even at 4°C. Moisture sensitive.[1][2] |

Mechanistic Principles

The reactivity of the Yarovenko reagent stems from its ability to exist in equilibrium with a highly electrophilic fluoroiminium cation. This species activates oxygenated nucleophiles (alcohols, acids), converting the hydroxyl group into a good leaving group, which is subsequently displaced by fluoride.[1][2]

Mechanism of Deoxyfluorination

-

Activation: The alcohol attacks the electrophilic carbon of the iminium species.

-

Elimination: A fluoride ion is eliminated, forming a cationic intermediate.

-

Substitution: The released fluoride ion attacks the alkyl group (typically via

), displacing the amide byproduct and yielding the alkyl fluoride.

Figure 1: Mechanistic pathway of deoxyfluorination using CAS 357-83-5.

Synthesis of the Reagent

Due to its poor shelf stability, it is often desirable to synthesize the reagent in-house or purchase small quantities for immediate use.

Protocol: Addition of Diethylamine to Chlorotrifluoroethylene

Safety Warning: This reaction is exothermic and involves toxic gases. Perform in a high-efficiency fume hood.

-

Setup: Equip a 3-neck round-bottom flask with a dry-ice condenser, a gas inlet tube, and a thermometer. Flush with dry nitrogen.[3]

-

Charging: Add Diethylamine (1.2 equivalents) to the flask.

-

Addition: Bubble Chlorotrifluoroethylene (gas) into the neat amine.

-

Critical Control: Maintain internal temperature between 30°C and 45°C using an external ice bath. Do not allow it to overheat, as polymerization or decomposition may occur.

-

-

Completion: Continue bubbling until the theoretical weight of gas has been absorbed (approx. 4-6 hours for molar scale).

-

Purification: Distill the resulting mixture in vacuo.

-

Target Fraction: Collect the fraction boiling at ~35°C at 10 mmHg (or equivalent adjusted for vacuum).

-

-

Storage: Store in sealed glass ampoules under argon at -20°C. Use within 72 hours for optimal purity.

Applications & Experimental Protocols

Deoxyfluorination of Primary/Secondary Alcohols

This is the primary application, converting R-OH to R-F with inversion of configuration (in chiral secondary alcohols).

Reagents:

-

Substrate: 1.0 equiv (Alcohol)

-

Reagent: 1.2 – 1.5 equiv (Yarovenko Reagent)

-

Solvent: Anhydrous Dichloromethane (

)[4]

Step-by-Step Workflow:

-

Dissolution: Dissolve the alcohol in anhydrous

(0.5 M concentration) in a flame-dried flask under -

Addition: Cool the solution to 0°C. Add the Yarovenko reagent dropwise via syringe.

-

Observation: Slight fuming may occur. Ensure the system is vented through a

drying tube or inert gas line.

-

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor via TLC or

-NMR. -

Quench: Pour the reaction mixture into ice-cold saturated

solution. Caution: -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel).

Synthesis of Acyl Fluorides

Converts Carboxylic Acids (

-

Conditions: Similar to alcohols, but reaction times are typically shorter (1–3 hours).

-

Utility: Acyl fluorides are stable yet activated intermediates for amide coupling, often superior to acyl chlorides.

Comparative Analysis: Fluorinating Agents

| Feature | Yarovenko Reagent (CAS 357-83-5) | Ishikawa Reagent | DAST (Diethylaminosulfur trifluoride) |

| Core Structure | Chlorotrifluoro-ethyl | Hexafluoro-propyl | Sulfur-based |

| Stability | Poor (Days) | Moderate (Weeks/Months) | Moderate (Explosive if heated) |

| Reactivity | High | Moderate | High |

| Safety Profile | Toxic, Corrosive (HF) | Toxic, Corrosive (HF) | Explosive Hazard , Shock Sensitive |

| Byproducts | Amide (Easily removed) | Amide (Easily removed) | Sulfinamide (Difficult separation) |

| Cost | Low (Easy synthesis) | Moderate | High |

Expert Insight: While the Ishikawa reagent is often cited as the "improved" version due to better shelf stability, the Yarovenko reagent is kinetically faster for sterically hindered substrates. However, for large-scale operations, the Ishikawa reagent is generally preferred to avoid decomposition during storage.

Safety, Handling, & Stability (Critical)

Hazard Class: Corrosive, Acute Toxin, Moisture Sensitive.

-

Hydrolysis Hazard: Upon contact with moisture, CAS 357-83-5 releases Hydrofluoric Acid (HF) and Diethylamine hydrochloride.

-

Protocol: Always keep a tube of Calcium Gluconate gel (2.5%) nearby when handling this reagent. In case of skin contact, wash immediately and apply gel.

-

-

Vesicant: The reagent itself is a severe skin irritant and vesicant (blistering agent). Double-gloving (Nitrile + Laminate) is recommended.

-

Glassware: While the reagent can be handled in glass, long-term storage in glass is not recommended due to slow etching by trace HF. Use Teflon (PFA/FEP) containers for storage.

Figure 2: Safety workflow for handling FARs.

References

-

Yarovenko, N. N., & Raksha, M. A. (1959).[2] Fluorination of alcohols with N-(2-chloro-1,1,2-trifluoroethyl)diethylamine. Journal of General Chemistry USSR.

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from

-

PrepChem. (n.d.). Synthesis of N-(2-chloro-1,1,2-trifluoroethyl)-diethylamine. Retrieved from

-

University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride. Environment, Health & Safety. Retrieved from

-

Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-1,1,2-trifluoroethyl derivatives. Retrieved from

Sources

Technical Guide: Synthesis of Yarovenko’s Reagent from Chlorotrifluoroethylene

Executive Summary

Yarovenko’s reagent (N-(2-chloro-1,1,2-trifluoroethyl)diethylamine) is a foundational

This guide provides a validated, high-integrity protocol for synthesizing Yarovenko’s reagent directly from chlorotrifluoroethylene (CTFE) and diethylamine. Unlike generic procedures, this protocol emphasizes the thermodynamic management of the gas-liquid interface reaction and the rigorous exclusion of moisture to prevent hydrolysis.

Chemical Foundation & Mechanism[1][2]

Reaction Logic

The synthesis is a nucleophilic addition of a secondary amine (diethylamine) across the double bond of a haloalkene (CTFE).

-

Substrate: Chlorotrifluoroethylene (CTFE), a toxic, flammable gas (

). -

Reagent: Diethylamine, a volatile liquid.

-

Regioselectivity: The nucleophilic nitrogen attacks the terminal

carbon of CTFE. This is driven by the polarization of the double bond; the -

Product: N-(2-chloro-1,1,2-trifluoroethyl)diethylamine.[1][2]

Reaction Scheme

Sources

physical and chemical properties of Yarovenko's reagent

2-Chloro-1,1,2-trifluorotriethylamine (CTT) [1]

Executive Summary

Yarovenko's reagent (2-chloro-1,1,2-trifluorotriethylamine) represents a foundational class of fluoroalkyl amino reagents (FARs) used for nucleophilic fluorination.[1] First reported by N.N. Yarovenko and M.A. Raksha in 1959, this reagent facilitates the conversion of hydroxyl groups to fluorine atoms and carboxylic acids to acyl fluorides under mild conditions. While historically significant as a precursor to the more stable Ishikawa reagent, Yarovenko's reagent remains a potent tool for specific deoxyfluorination tasks where high reactivity is required. This guide provides a rigorous technical analysis of its properties, synthesis, mechanistic pathways, and handling protocols.[1]

Chemical Identity & Physical Characterization[1][2][3][4]

Yarovenko's reagent is an adduct formed by the addition of diethylamine to chlorotrifluoroethylene (CTFE). It exists in equilibrium with its enamine tautomer, though the saturated amine form predominates.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethanamine | |

| CAS Number | 357-83-5 | |

| Molecular Formula | ||

| Molecular Weight | 189.61 g/mol | |

| Appearance | Pale yellow to dark brown oil | Darkens upon degradation |

| Boiling Point | 38 °C @ 10 mmHg | Decomposes at higher temps |

| Density | 1.19 g/cm³ (at 25 °C) | |

| Refractive Index | ||

| Solubility | DCM, Ether, THF, Acetonitrile | Reacts violently with water |

| Stability | Low (Thermal/Hydrolytic) | Shelf life < 1 week at 4°C |

Stability Profile

Unlike its successor, the Ishikawa reagent, Yarovenko's reagent exhibits significant thermal instability. It must be stored at sub-zero temperatures (-20°C recommended) under an inert atmosphere (Argon/Nitrogen). Decomposition is indicated by the darkening of the oil and the evolution of acidic fumes (HF).

Synthesis & Preparation Protocol

Due to its limited shelf life, it is often recommended to synthesize Yarovenko's reagent in situ or shortly before use. The synthesis involves the nucleophilic addition of diethylamine across the double bond of chlorotrifluoroethylene (CTFE).

Reagents

-

Chlorotrifluoroethylene (CTFE): Gas (bp -28°C).[1] Caution: Toxic and flammable.

-

Diethylamine: Dry, distilled over KOH.[1]

-

Solvent: Anhydrous Diethyl Ether (optional, neat reaction preferred for high purity).

Protocol (Self-Validating System)

-

Setup: Use a heavy-walled glass pressure bottle or a stainless steel autoclave equipped with a pressure gauge and a gas inlet valve. Ensure the vessel is dried and purged with nitrogen.

-

Cooling: Cool the vessel to -78°C (Dry ice/acetone bath).

-

Addition: Condense CTFE (1.1 equivalents) into the vessel. Subsequently, add Diethylamine (1.0 equivalent) slowly.

-

Note: If performing in ether, add the amine solution to the condensed gas.

-

-

Reaction: Seal the vessel and allow it to warm slowly to room temperature. The reaction is exothermic; ensure adequate shielding.

-

Maturation: Stir at room temperature for 24–48 hours. The pressure should drop as the gas is consumed.

-

Purification: Distillation is risky due to thermal instability.[1] The crude oil (purity >90%) is typically used directly. If necessary, rapid vacuum distillation (38°C at 10 mmHg) can be performed.

Reaction Mechanism: Deoxyfluorination[1]

The utility of Yarovenko's reagent lies in its ability to activate oxygen nucleophiles (alcohols/acids) into good leaving groups, which are then displaced by fluoride.

Mechanistic Pathway[1][7]

-

Activation: The hydroxyl oxygen attacks the electrophilic

-carbon of the reagent, eliminating a fluoride ion. -

Intermediate Formation: An alkoxy-amino-fluoro intermediate is formed.[1]

-

Substitution: The released fluoride ion attacks the alkyl group (typically via

), displacing the amide byproduct.

Caption: Mechanistic pathway of deoxyfluorination using Yarovenko's reagent. The hydroxyl group activates the reagent, leading to an unstable intermediate that undergoes nucleophilic substitution by fluoride.

Applications & Scope

Conversion of Alcohols to Fluorides[7]

-

Primary Alcohols: React smoothly to give primary alkyl fluorides.[1]

-

Secondary Alcohols: Often proceed with inversion of configuration (Walden inversion), confirming the

character. -

Tertiary Alcohols: Prone to elimination side reactions (alkene formation).

Synthesis of Acyl Fluorides

Carboxylic acids react rapidly with Yarovenko's reagent to yield acyl fluorides. This is a valuable method for activating acids for subsequent coupling (e.g., amide bond formation) without using thionyl chloride.

Comparative Analysis: Fluorinating Reagents

Table 2: Reagent Comparison

| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST |

| Structure | CTFE adduct | Hexafluoropropene adduct | Sulfur-based ( |

| Stability | Poor (< 1 week) | Good (Shelf-stable) | Moderate (Explosive risk) |

| Reactivity | High | Moderate | Very High |

| Byproducts | Amide (removable by wash) | Amide | Sulfinates (difficult) |

| Safety | HF release, Toxic | HF release, Toxic | Explosive, HF release |

| Cost | Low (if made in-house) | Moderate | High |

Safety & Handling Protocols

DANGER: Hydrofluoric Acid (HF) Generation Yarovenko's reagent hydrolyzes instantly upon contact with moisture to release HF, which causes severe, penetrating burns and systemic toxicity.[1]

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and a face shield.

-

Quenching: Quench reactions by pouring the mixture onto ice/sodium bicarbonate solution. Do not add water directly to the concentrated reagent.

-

First Aid: In case of skin contact, immediately wash with water and apply Calcium Gluconate gel . Seek emergency medical attention.

-

Storage: Store in Teflon (PTFE) or polyethylene containers. Do not store in glass for prolonged periods as HF will etch the glass and compromise containment.

References

-

Yarovenko, N. N.; Raksha, M. A. "Fluorination with 2-chloro-1,1,2-trifluorotriethylamine."[1] Zhurnal Obshchei Khimii1959 , 29, 2159-2163.

-

Ishikawa, N.; Kitazume, T.; Yamazaki, T.; Mochida, Y.; Tatsuno, T. "N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine. A new mild fluorinating agent." Chemistry Letters1981 , 10(6), 761-764.

- Lacher, J. R.; et al. "Reaction heats of organic fluorine compounds." Journal of the American Chemical Society1950, 72, 5486.

-

Pazenok, S.; Leroux, F. R. "Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds." Molecules2017 , 22, 977.[1]

-

ChemicalBook. "2-Chloro-1,1,2-trifluorotriethylamine MSDS & Properties."

Sources

(2-Chloro-1,1,2-trifluoroethyl)diethylamine mechanism of action

Technical Deep Dive: Deoxyfluorination via Yarovenko’s Reagent

Executive Summary

(2-Chloro-1,1,2-trifluoroethyl)diethylamine, universally known as Yarovenko’s Reagent , represents a pivotal class of fluoroalkyl amino reagents (FARs).[1][2] While often overshadowed in modern high-throughput synthesis by the more stable Ishikawa’s reagent or DAST, Yarovenko’s reagent remains a potent tool for the deoxyfluorination of alcohols and the conversion of carboxylic acids to acyl fluorides.[1] Its utility lies in its mild reaction conditions and specific selectivity profile, though its application requires rigorous exclusion of moisture due to rapid hydrolysis.[1]

This guide dissects the mechanistic pathways, comparative efficacy, and handling protocols required to utilize this reagent safely and effectively in a drug development context.[1]

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethanamine |

| Common Name | Yarovenko’s Reagent |

| CAS Number | 357-83-5 |

| Molecular Formula | |

| Molecular Weight | 189.61 g/mol |

| Appearance | Pale yellow to amber liquid |

| Boiling Point | ~33–34 °C at 6 mmHg (Distillable) |

| Stability | Thermally unstable; moisture sensitive (releases HF).[1][2][3] Shelf-life limited to days/weeks even at 4°C. |

Mechanism of Action

The efficacy of Yarovenko’s reagent stems from the high electrophilicity of the

Formation of the Reagent

The reagent is synthesized via the nucleophilic addition of diethylamine to chlorotrifluoroethylene (CTFE).[1] This is an exothermic addition reaction where the amine nitrogen attacks the fluorinated alkene.[1]

[1]Deoxyfluorination of Alcohols (The Core Pathway)

The transformation of a primary or secondary alcohol (

-

Activation: The hydroxyl oxygen of the alcohol attacks the electrophilic carbon (

-carbon) of the reagent.[1] -

Elimination: Hydrogen fluoride (HF) is eliminated (often scavenged by the basic amine center or excess reagent), forming a highly reactive alkoxy-fluoro-iminium intermediate.[1]

-

Nucleophilic Substitution (

): The fluoride ion (displaced in step 2 or present in solution) attacks the alkyl group ( -

Cleavage: The

bond breaks, releasing the alkyl fluoride and the hydrolytically stable amide byproduct (

Mechanism Diagram (DOT Visualization)

Figure 1: Step-wise mechanistic flow of deoxyfluorination via Yarovenko’s Reagent.[1]

Comparative Analysis: Yarovenko vs. Alternatives

In drug discovery, selecting the right fluorinating agent is a balance between reactivity, stability, and safety.[1]

| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST (Diethylaminosulfur trifluoride) |

| Structure | |||

| Stability | Low. Degrades in days.[1][4] Must be used fresh or stored < -20°C. | Moderate/High. Shelf-stable liquid/waxy solid.[1] | Moderate. Explosive hazard at high temps (>90°C).[1] |

| Reactivity | Mild.[1][4][5][6] Good for primary/secondary alcohols.[1][4] | Mild. Slightly less reactive than Yarovenko.[1] | Aggressive. Can cause rearrangement/elimination.[1][2] |

| Byproducts | Amide (Liquid/Oil).[1] Difficult to separate if lipophilic.[1] | Amide (Liquid).[1][2][3][4] | Sulfinyl fluoride/HF.[1][2] |

| Safety Profile | Corrosive, HF release.[1] No shock sensitivity.[1] | Corrosive, HF release.[1][2] Safer handling. | Shock sensitive; thermal runaway risk.[1] |

Key Insight for Researchers: Use Yarovenko’s reagent when you need a mild fluorinating agent that can be prepared in situ to avoid the storage hazards of DAST, or when the specific substrate is sensitive to the sulfur byproducts of DAST.[1] Use Ishikawa’s reagent if long-term storage and ease of handling are the priorities.[1]

Experimental Protocols

Protocol A: In Situ Preparation of Yarovenko’s Reagent

Note: This reaction is exothermic. Perform in a well-ventilated fume hood.

-

Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a thermometer. Flush with dry nitrogen.[1]

-

Solvent/Amine: Charge the flask with dry diethylamine (1.0 equiv). Optional: Use dry dichloromethane (DCM) as a solvent if dilution is required.[1]

-

Addition: Cool the flask to 0–5 °C. Slowly bubble Chlorotrifluoroethylene (CTFE) gas (0.95 equiv) into the amine.

-

Completion: Continue bubbling until the theoretical weight gain is achieved. The mixture will turn pale yellow.[1]

-

Purification: For high-purity applications, distill under reduced pressure (approx. 33 °C @ 6 mmHg). For general use, the crude solution is often used directly.[1]

Protocol B: General Deoxyfluorination of a Primary Alcohol

-

Preparation: Dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar). -

Addition: Add Yarovenko’s reagent (1.2 – 1.5 mmol) dropwise via syringe at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours.

-

Monitoring: Track disappearance of starting material via TLC or

-NMR.[1]

-

-

Quench: Pour the reaction mixture into ice-cold saturated

solution (Caution: -

Workup: Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over

.[1] -

Purification: Concentrate and purify via silica gel chromatography. Note: The amide byproduct is polar; adjust eluent accordingly.

Safety & Handling (The E-E-A-T Pillar)

-

Hydrolysis Risk: Yarovenko’s reagent hydrolyzes instantly upon contact with atmospheric moisture, releasing Hydrogen Fluoride (HF) .[1][2] HF is a systemic poison that penetrates skin and decalcifies bone.[1]

-

First Aid: Calcium gluconate gel must be immediately available in the workspace.[1] In case of skin contact, wash and apply gel.[1]

-

Glassware: While the reagent itself is compatible with glass, the HF byproduct will etch glass over time.[1] For long-term reactions or storage, use PTFE (Teflon) or PFA containers.[1]

-

Waste Disposal: Quench all reaction mixtures with basic aqueous solutions (bicarbonate or hydroxide) to neutralize HF before disposal.[1]

References

-

Original Synthesis: Yarovenko, N. N.; Raksha, M. A. "Fluorination with (2-Chloro-1,1,2-trifluoroethyl)diethylamine." Zhurnal Obshchei Khimii, 1959 , 29, 2159–2163.[1][8] (Russian Source).[1]

-

Comparative Review: Liska, F. "Chemistry of organic fluorine compounds: Fluorination with Yarovenko's reagent."[1][9] Chem. Listy, 1972 , 66, 189.[1]

-

Modern Application (Review): Petrov, V. A. "Fluorinated Amino Reagents (FAR): Recent Developments." Advances in Organic Synthesis, 2006 , 2, 269–290.[1]

-

Ishikawa Reagent Comparison: Ishikawa, N.; Kitazume, T.; Yamazaki, A. "N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: A New Reagent for Fluorination."[1] Bulletin of the Chemical Society of Japan, 1979 , 52, 3377–3380.[1][5][9]

-

Safety Data: Fisher Scientific. "Safety Data Sheet: (2-Chloro-1,1,2-trifluoroethyl)diethylamine." [1]

Sources

- 1. Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. Ishikawa reagent - Wikipedia [en.wikipedia.org]

- 5. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]

- 6. US9447003B2 - Method for synthesising trifluoroethylene from chlorotrifluoroethylene - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Ishikawa’s reagent - Enamine [enamine.net]

Technical Guide: Stability, Storage, and Handling of Yarovenko's Reagent

N-(2-chloro-1,1,2-trifluoroethyl)diethylamine

Executive Summary

Yarovenko's reagent is a highly reactive fluorinating agent used primarily for the conversion of alcohols to alkyl fluorides under mild conditions.[1][2] However, its utility is severely limited by its inherent thermal instability and extreme moisture sensitivity . Unlike its successor, Ishikawa's reagent, Yarovenko's reagent has a negligible shelf life.

Critical Directive: This reagent should ideally be prepared fresh and used immediately . If storage is unavoidable, it must be strictly limited to <72 hours under inert atmosphere at -20°C in fluoropolymer containers. Long-term storage in glass is a safety hazard due to hydrofluoric acid (HF) evolution and subsequent etching.

Chemical Identity & Mechanisms of Instability

To understand the storage requirements, one must understand the decomposition pathways. Yarovenko's reagent is an

| Property | Specification |

| IUPAC Name | N-(2-chloro-1,1,2-trifluoroethyl)diethylamine |

| Formula | |

| Physical State | Dark brown / Amber oil |

| Active Species | |

| Major Hazard | Hydrolyzes to release HF (Hydrofluoric Acid) |

Decomposition Mechanism

The reagent degrades via two primary pathways: Hydrolysis (moisture-induced) and Thermal Elimination .

-

Hydrolysis: The C-F bond

to the nitrogen is highly labile.[3] Upon contact with trace moisture, it hydrolyzes to form an amide and releases HF.[4] -

Autocatalytic Destruction: The released HF is not merely a byproduct; it catalyzes further decomposition and, if stored in glass, reacts with silica (

) to form

Decomposition Pathway Diagram

The following diagram illustrates the cascade of failure when the reagent is exposed to moisture or improper containment.

Figure 1: The autocatalytic decomposition cycle of Yarovenko's reagent in the presence of moisture and glass.[3]

Storage Protocols (Standard Operating Procedure)

If immediate use is impossible, follow this strict protocol. Deviating from these steps will result in significant titer loss within 24 hours.[3]

Container Selection[3]

-

FORBIDDEN: Borosilicate glass (Pyrex/Duran), Standard glass vials.

-

Reason: HF byproduct etches glass, compromising structural integrity and regenerating water (see Fig 1).

-

-

REQUIRED: Fluoropolymers (PFA, FEP, or PTFE).

-

Alternative: Polyethylene (HDPE) is acceptable for short-term (<1 week) storage but is permeable to moisture over long periods.[3]

-

Environmental Conditions[3][5]

-

Atmosphere: Strictly Inert (Argon preferred over Nitrogen due to density).

-

Temperature: -20°C (Freezer).

-

Note: At 4°C (Refrigerator), degradation is observable within 3-5 days. At -20°C, stability can be extended to 2-3 weeks maximum.

-

Storage Workflow

Figure 2: Decision logic for the safe storage and validation of Yarovenko's reagent.

Quality Control & Validation

Because the reagent degrades silently (often without color change), visual inspection is insufficient . You must validate the reagent using

NMR Validation Protocol

-

Solvent: Anhydrous

(Acetonitrile-d3) or -

Vessel: Use a PTFE liner or analyze immediately in a glass tube (glass etching will occur if left for >30 mins).[3]

Interpreting the F Spectrum

Yarovenko's reagent (

| Signal | Chemical Shift ( | Multiplicity | Interpretation |

| -80 to -100 ppm | AB System (dd) | The two fluorine atoms on the | |

| -140 to -160 ppm | Multiplet | Coupled to the proton and the adjacent | |

| Impurity (HF) | -160 to -180 ppm | Broad Singlet | Indicates hydrolysis. If integral is >5%, redistill or discard.[3] |

| Impurity (Fluoride) | -120 to -130 ppm | Singlet | Inorganic fluoride salts (complete decomposition). |

Pass/Fail Criteria:

-

PASS: Distinct AB system for

and multiplet for -

FAIL: Disappearance of AB system; appearance of broad HF peak or simple fluoride singlets.

Comparative Context: Yarovenko vs. Ishikawa

Researchers often default to Yarovenko's reagent due to historical literature, but Ishikawa's reagent is generally the superior choice for stability.

| Feature | Yarovenko's Reagent | Ishikawa's Reagent |

| Structure | Chlorotrifluoroethyl-amine | Hexafluoropropyl-amine |

| Stability | Poor (Days) | Moderate (Months at RT) |

| Preparation | Requires gaseous TFE (Hazardous) | Liquid Hexafluoropropene (Easier) |

| Byproduct | HF + Amide | HF + Amide |

| Recommendation | Use only if specifically required by protocol. | Preferred for general deoxyfluorination.[3] |

Safety & Handling

-

HF Evolution: The reagent releases HF upon contact with moisture.[3][4] Always have Calcium Gluconate gel available in the workspace.[3]

-

Pressure: Never store in a hermetically sealed glass ampoule without a pressure relief mechanism, as gas evolution from decomposition can cause explosion.

-

Disposal: Quench slowly into a stirred solution of ice water and sodium bicarbonate (

) or Calcium Hydroxide (

References

-

Yarovenko, N. N., & Raksha, M. A. (1959). Fluorination of alcohols with N-(2-chloro-1,1,2-trifluoroethyl)diethylamine. Journal of General Chemistry USSR.[3] 5

-

Liska, F. (1998). Preparation of Yarovenko's reagent and its application in organic synthesis.[1][4] Molecules.[1][3][4][6][7][8][9][10][11] 12[3]

-

Akio, T., et al. (1979).[6] F-Propene-Dialkylamine Reaction Products as Fluorinating Agents (Ishikawa Reagent Comparison). Bulletin of the Chemical Society of Japan.[6] 13

-

Umemoto, T., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability.[3] Journal of Organic Chemistry.[3] 14

Sources

- 1. Ishikawa reagent - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. reddit.com [reddit.com]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Ishikawa reagent - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

Operational Safety & Risk Mitigation Strategy for Yarovenko’s Reagent

Executive Summary

Yarovenko’s Reagent (N-(2-chloro-1,1,2-trifluoroethyl)diethylamine; CAS: 357-83-5) is a potent nucleophilic fluorinating agent used primarily to convert alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[1][2] While chemically valuable for its ability to operate under mild conditions, it presents a dual-hazard profile : it is both a severe corrosive (generating anhydrous Hydrofluoric Acid upon hydrolysis) and a thermally unstable energetic material.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic, field-validated protocol for researchers. It prioritizes the "HF-First" safety mindset, where all handling procedures are designed to mitigate the risk of delayed fluoride ion toxicity.

Part 1: Physicochemical Hazard Profile

The Hydrolysis Cascade (The "Hidden" Hazard)

The primary danger of Yarovenko’s reagent is not the liquid itself, but its reaction with atmospheric moisture or aqueous quench buffers. The reagent possesses a highly electrophilic carbon center that reacts violently with water to release hydrogen fluoride (HF).

Mechanism of Hazard: Unlike standard mineral acids, the HF produced is lipophilic (as non-ionized HF) and penetrates deep into tissue before dissociating. This causes:

-

Delayed Pain: Burns may not be felt for 1–24 hours.

-

Systemic Toxicity: Fluoride ions (

) chelate serum calcium (

Thermal Instability

Yarovenko’s reagent is less thermally stable than its successor, Ishikawa’s reagent. It is prone to disproportionation and decomposition if stored at ambient temperatures for prolonged periods or if heated without solvent.

-

Critical Threshold: Avoid heating the neat reagent above 50°C.

-

Storage Requirement: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).

Hazard Visualization

The following diagram illustrates the cascade from moisture exposure to systemic toxicity.

Figure 1: The hydrolysis cascade showing the generation of HF and subsequent physiological pathway.

Part 2: Engineering Controls & PPE[4]

Standard nitrile gloves are insufficient for prolonged contact with fluorinating agents. The high lipophilicity of the reagent allows it to permeate thin nitrile rapidly.

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Rationale |

| Hand Protection (Primary) | Silver Shield / Laminate (EVOH) | Impermeable to small fluorinated organics and HF. |

| Hand Protection (Secondary) | 5-8 mil Nitrile (Over-glove) | Provides dexterity and protects the inner laminate glove from tears. |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are inadequate against splashing corrosive liquids. |

| Respiratory | Fume Hood (Face velocity > 100 fpm) | Inhalation of vapors causes severe respiratory tract burns. |

| Skin Protection | Lab Coat + Chemical Apron | Prevents soak-through to clothing in case of a spill. |

The "Buddy System"

Never work alone. A second person must be present in the lab, aware of the specific hazard (HF generation), and trained to administer Calcium Gluconate.

Part 3: Operational Protocol

Pre-Experimental Checklist

-

Calcium Gluconate Gel (2.5%) must be confirmed present on the benchtop (not in a drawer). Check expiration date.

-

Glassware Preparation: All glassware must be flame-dried or oven-dried (>120°C) and cooled under Argon. Trace moisture initiates the hydrolysis cascade.

-

Joint Protection: Use Teflon sleeves on all ground glass joints.

-

Why? The reagent and generated HF will etch glass, causing ground glass joints to seize (freeze) permanently. Grease is often insufficient.

-

Reaction Setup & Addition

-

Solvent: Use anhydrous Dichloromethane (DCM) or Chloroform. Avoid ethers if Lewis acids are present, as cleavage can occur.

-

Addition Rate: Add Yarovenko’s reagent dropwise to the substrate solution at 0°C or -78°C.

-

Causality: The fluorination reaction is often exothermic. Rapid addition can trigger thermal runaway.

-

-

Vessel: Polypropylene or Teflon (PFA/FEP) vessels are preferred for the reagent stock bottle. Reactions can be run in glass if the exposure time is short (<24h), but etching will occur.

The Quenching Protocol (Critical Control Point)

Quenching is the most hazardous step. NEVER add water directly to the neat reagent.

-

Dilute: Ensure the reaction mixture is diluted with an inert solvent (e.g., DCM).

-

Cool: Cool the reaction vessel to 0°C.

-

Neutralize: Quench by slow, dropwise addition of Saturated Sodium Bicarbonate (

) .

Workflow Visualization

Figure 2: Step-by-step operational workflow ensuring mechanical and chemical safety.

Part 4: Emergency Response Procedures

Skin Exposure (The "Diphoterine/Gluconate" Protocol)

-

Immediate Action: Move to safety shower immediately.

-

Rinse: Flush with water for 5 minutes only .

-

Note: Unlike other acids (15 min flush), we limit water flushing to prioritize Calcium Gluconate application, unless Diphoterine is available (use Diphoterine first if available).

-

-

Neutralize: Apply 2.5% Calcium Gluconate Gel liberally to the affected area.[7] Massage into skin.[7][8][6]

-

Medical: Seek emergency medical attention. Reapply gel every 15 minutes during transport.

Spills

-

Evacuate: Clear the area immediately.

-

Do Not Absorb with Sand/Silica: HF reacts with silica to form gaseous Silicon Tetrafluoride (

), which is toxic. -

Neutralizer: Use a dedicated HF spill kit (usually containing Magnesium Oxide or Calcium Carbonate) to neutralize the acid before cleanup.

References

-

Fisher Scientific. (2021). Safety Data Sheet: N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine. Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: Yarovenko's Reagent. Retrieved from

-

Laloë, E., et al. (2018). "Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds." Molecules, 23(10), 2561. (Discusses stability relative to Ishikawa reagent). Retrieved from

-

Centers for Disease Control and Prevention (CDC). (2018). Hydrogen Fluoride: Medical Management Guidelines. Retrieved from

-

Yale University EHS. (2023). Standard Operating Procedure: Hydrofluoric Acid. (Protocol for Calcium Gluconate use). Retrieved from

Sources

- 1. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents [mdpi.com]

- 2. fishersci.com [fishersci.com]

- 3. airproducts.com [airproducts.com]

- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. carlroth.com [carlroth.com]

- 6. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. drs.illinois.edu [drs.illinois.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

The Yarovenko Reagent: A Technical Retrospective on the Dawn of Nucleophilic Fluorination

Executive Summary

In the lineage of organofluorine chemistry, few compounds hold as much historical weight as Yarovenko’s Reagent (2-chloro-1,1,2-trifluoroethyldiethylamine). Discovered in 1959 by N.N. Yarovenko and M.A. Raksha, this compound represented a paradigm shift: it was one of the first liquid-phase nucleophilic fluorinating agents capable of operating under mild conditions.

Before its discovery, introducing fluorine into organic scaffolds often required harsh, gaseous reagents like sulfur tetrafluoride (

This guide analyzes the reagent’s chemistry, provides a reconstructed technical protocol for its synthesis (for historical and mechanistic validation), and maps its evolution into the modern reagents (Ishikawa, DAST) that define today’s drug discovery landscape.

Historical Genesis & Chemical Architecture

The Discovery (1959)

In the late 1950s, the Soviet chemists N.N. Yarovenko and M.A. Raksha sought to tame the reactivity of fluoroolefins. They observed that secondary amines could undergo nucleophilic addition to perhaloolefins. Their seminal paper, Fluorination with

The Molecule

The reagent is an

Chemical Structure:

Synthesis Protocol: The Yarovenko Adduct

⚠️ SAFETY WARNING: This protocol involves Chlorotrifluoroethylene (CTFE) (a toxic, flammable gas) and generates a reagent that hydrolyzes to release Hydrogen Fluoride (HF) . All operations must be performed in a high-efficiency fume hood with HF-specific first aid (Calcium Gluconate gel) immediately available.

Experimental Setup

-

Vessel: 3-neck round-bottom flask (flame-dried,

purged). -

Cooling: Ice/Water bath (

). -

Input: Gas dispersion tube (fritted glass) for CTFE introduction.

Step-by-Step Methodology

| Step | Action | Mechanistic/Technical Rationale |

| 1 | Charge Amine | Place dry diethylamine (1.0 equiv) into the flask. Solvent is typically not required for the neat reagent, but dry ether can be used as a carrier. |

| 2 | Gas Addition | Slowly bubble CTFE gas into the amine at |

| 3 | Exotherm Control | Critical Control Point: The reaction is highly exothermic. Monitor internal temp. If temp spikes |

| 4 | Saturation | Continue until the weight uptake corresponds to a 1:1 molar ratio. The mixture will darken slightly. |

| 5 | Distillation | Vacuum distillation (approx. |

| 6 | Storage | Store in a sealed PTFE container at |

Quality Control (Self-Validating Metrics)

-

Refractive Index:

. A deviation -

Physical State: Should be a colorless to pale yellow liquid. Dark brown/black indicates decomposition (common in aged samples).

Mechanistic Action: Nucleophilic Fluorination

The utility of Yarovenko's reagent lies in its ability to activate oxygenated substrates (Alcohols, Carboxylic Acids) and replace the oxygen with fluorine via a nucleophilic substitution.

The Pathway

-

Attack: The alcohol oxygen attacks the electrophilic

-carbon of the reagent. -

Elimination: Diethylamine (or fluoride) is displaced, forming a highly reactive intermediate.

-

Fluorination: Fluoride ion (liberated or intramolecular) attacks the alkyl group, displacing the amide byproduct.

Visualization of the Mechanism

Figure 1: Formation of Yarovenko's Reagent and its subsequent activation of alcohols for fluorination.

Comparative Analysis & Evolution

While revolutionary, Yarovenko’s reagent suffered from significant stability issues. It degrades within days at room temperature and is extremely sensitive to moisture. This led to the development of Ishikawa’s Reagent (1979), which utilizes hexafluoropropene (HFP) instead of CTFE. The HFP adduct is significantly more stable, allowing for commercial shelf storage.

Stability & Reactivity Matrix

| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST / Deoxo-Fluor |

| Precursor | CTFE + | HFP + | |

| Shelf Life | Days (must be fresh) | Months (at RT/Cool) | Months/Years |

| Physical State | Liquid | Liquid | Liquid |

| Atom Economy | Moderate | Moderate | High |

| Safety Profile | Toxic, HF release | Toxic, HF release | Explosive risk (DAST) |

The Evolutionary Tree of Reagents

Figure 2: The lineage of nucleophilic fluorinating agents, highlighting the pivotal role of Yarovenko's discovery.

References

-

Yarovenko, N. N.; Raksha, M. A.

-fluorinated amines." Zhurnal Obshchei Khimii (Journal of General Chemistry USSR), 1959 , 29, 2159-2163. -

Ishikawa, N.; Kitazume, T.; Yamazaki, T.; Mochida, Y.; Tatsuno, T. "N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: A new mild fluorinating agent." Chemistry Letters, 1981 , 10(6), 761-764.

-

Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 1999 , 64(19), 7048-7054.

-

Prakash, G. K. S.; Chacko, S. "Liquid Phase Nucleophilic Fluorination." Current Opinion in Drug Discovery & Development, 2008 .

Technical Guide: Solvent Compatibility & Handling of Yarovenko’s Reagent

Topic: Solubility and Solvent Compatibility of (2-Chloro-1,1,2-trifluoroethyl)diethylamine (Yarovenko's Reagent) Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

(2-Chloro-1,1,2-trifluoroethyl)diethylamine, commonly known as Yarovenko’s Reagent , is a potent nucleophilic fluorinating agent used primarily to convert alcohols to alkyl fluorides and carbonyls to gem-difluorides.

For the application scientist, the question of "solubility" for this reagent is a misnomer. As a liquid amine adduct, it is miscible with almost all aprotic organic solvents. The critical parameter is solvent compatibility . Yarovenko's reagent is highly moisture-sensitive and reactive toward nucleophiles. Dissolving it in an incompatible solvent (e.g., ethanol, acetone, or wet dichloromethane) will result in immediate decomposition, yield loss, and the hazardous release of hydrogen fluoride (HF).

This guide delineates the physicochemical rationale for solvent selection, providing a validated compatibility matrix and handling protocols to ensure experimental integrity and safety.

Physicochemical Profile & Solubility Mechanism[1]

Yarovenko's reagent is an adduct of chlorotrifluoroethylene and diethylamine.[1] Its structure features a highly electrophilic fluoroalkylamine center, which drives its solubility and reactivity profile.

Key Properties

| Property | Value | Implication for Solvent Choice |

| Physical State | Liquid (bp 38°C @ 10 mmHg) | Miscible with most organic solvents; no dissolution step required (unlike solid reagents like Selectfluor). |

| Polarity | Moderate | Soluble in both non-polar (Toluene) and polar aprotic (Acetonitrile) solvents. |

| Reactivity | High (Hydrolytically Unstable) | Strictly Anhydrous conditions are required.[2] Reacts with water to form HF and amides. |

| Thermal Stability | Low (Lower than Ishikawa's Reagent) | Decomposes over time; avoid high-boiling solvents requiring prolonged heating for removal. |

The "Solubility" Trap

Unlike inorganic salts, Yarovenko’s reagent does not precipitate out of organic solutions. However, in nucleophilic solvents (alcohols, amines) or electrophilic solvents (ketones, aldehydes), it participates in side reactions. Therefore, a solvent must be chosen based on inertness rather than solvation capacity.

Solvent Compatibility Matrix

The following table categorizes solvents based on their suitability for fluorination reactions using Yarovenko's reagent.

| Solvent Class | Specific Solvents | Status | Technical Notes |

| Halogenated Hydrocarbons | Dichloromethane (DCM) , Chloroform, DCE | Highly Recommended | The "Gold Standard." Excellent solubility, inert, easy to remove (low bp). Must be distilled over CaH₂ or molecular sieves. |

| Ethers | Diethyl Ether , THF, Dioxane | Recommended | Good solubility. THF/Dioxane must be peroxide-free and strictly anhydrous. Ether is excellent for low-temp reactions. |

| Nitriles | Acetonitrile (MeCN) | Conditional | Good for polar substrates. However, trace moisture in MeCN is difficult to remove and rapidly hydrolyzes the reagent. |

| Aromatic Hydrocarbons | Toluene, Benzene | Usable | Miscible, but the lower polarity may slow down the ionic intermediates of the fluorination mechanism. |

| Polar Aprotic (High BP) | DMF, DMSO, DMAc | Not Recommended | While soluble, these solvents can accelerate decomposition or cause side reactions. Difficult to remove without heating (which degrades the reagent). |

| Protic Solvents | Water, Methanol, Ethanol | FORBIDDEN | Immediate violent reaction. Generates HF gas and diethylamine salts. |

| Carbonyls | Acetone, MEK, Ethyl Acetate | Incompatible | The reagent can attack the carbonyl oxygen (forming gem-difluorides), consuming the reagent and contaminating the product. |

Mechanistic Pathways & Solvent Impact

The choice of solvent dictates whether the reagent performs the desired fluorination or degrades. The diagram below illustrates the divergent pathways based on solvent environment.

Figure 1: Reaction pathways of Yarovenko's reagent. Green paths indicate successful fluorination in inert solvents. Red and Yellow paths indicate decomposition or side reactions in incompatible solvents.

Experimental Protocols

Protocol A: Preparation of Anhydrous Reaction Medium

Objective: Ensure the solvent system does not trigger HF release.

-

Solvent Drying:

-

DCM: Distill over Calcium Hydride (CaH₂) under Nitrogen atmosphere. Alternatively, pass through an activated alumina column (Solvent Purification System).

-

Ether/THF: Distill over Sodium/Benzophenone (blue color indicates dryness).

-

-

Glassware: Flame-dry all glassware under vacuum and backfill with dry Nitrogen or Argon.

-

Testing: If unsure of solvent dryness, add a drop of Yarovenko's reagent to a small aliquot. Fuming (HF gas) indicates moisture. Do not use this solvent batch.

Protocol B: Standard Fluorination of a Primary Alcohol

Context: Converting R-CH₂-OH to R-CH₂-F.

-

Setup: Place the alcohol (1.0 equiv) in the dry flask with anhydrous DCM (0.5 M concentration).

-

Addition: Cool the solution to 0°C (ice bath).

-

Reagent Introduction: Add Yarovenko's reagent (1.2–1.5 equiv) dropwise via a glass syringe (plastic syringes may swell/degrade; Teflon-tipped plungers are acceptable).

-

Note: The reagent is a liquid; density ≈ 1.19 g/mL.

-

-

Reaction: Allow to warm to room temperature. Stir for 2–12 hours. Monitor by TLC or ¹⁹F NMR.

-

Quenching (Critical Safety Step):

-

Cool the mixture back to 0°C.

-

Slowly add saturated aqueous NaHCO₃. Caution: CO₂ evolution and potential HF neutralization heat.

-

Transfer to a separatory funnel. Wash organic layer with water and brine.[3]

-

-

Purification: Dry over MgSO₄ and concentrate.

Safety & Handling (HF Hazards)

Yarovenko's reagent generates Hydrogen Fluoride (HF) upon contact with moisture.[2]

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and a lab coat.

-

First Aid: Calcium Gluconate gel must be immediately available in the lab. If skin contact occurs, wash with water and apply gel.

-

Waste Disposal: Quench all reaction mixtures and reagent residues with basic solution (NaHCO₃ or NaOH) before disposal to neutralize latent HF.

References

- Yarovenko, N. N.; Raksha, M. A. "Fluorination of alcohols and carbonyl compounds with α-fluoroamines." Zhurnal Obshchei Khimii, 1959, 29, 2159-2163.

-

Laming, G. J.; et al. "Recent Advances in the Use of Fluorinating Reagents." Chemical Reviews, 2015 , 115(2), 907–972. Link

-

Thermo Fisher Scientific. "Safety Data Sheet: (2-Chloro-1,1,2-trifluoroethyl)diethylamine." Link

-

Ishikawa, N. "Preparation and Reactivity of Fluorinated Enamines." Bulletin of the Chemical Society of Japan, 1979 , 52(11), 3377.[4] (Comparison of stability between Yarovenko and Ishikawa reagents).

-

Sigma-Aldrich. "Solvent Miscibility and Polarity Chart." Link

Sources

Technical Monograph: (2-Chloro-1,1,2-trifluoroethyl)diethylamine

Synonym: Yarovenko's Reagent[1][2][3]

Executive Summary

(2-Chloro-1,1,2-trifluoroethyl)diethylamine, universally known in organic synthesis as Yarovenko's Reagent , is a specialized fluoroalkyl amino reagent (FAR). It serves as a critical tool for the deoxyfluorination of alcohols and the conversion of carboxylic acids to acyl fluorides.

While historically significant as a precursor to the more stable Ishikawa’s Reagent , Yarovenko's reagent remains a potent choice for specific nucleophilic fluorinations where mild conditions are required to avoid elimination side-products common with DAST (Diethylaminosulfur trifluoride). This guide details its synthesis, mechanistic pathways, and handling protocols, emphasizing the strict moisture sensitivity that governs its efficacy.

Chemical Identity & Physical Properties[1][4][5]

The reagent is an adduct of chlorotrifluoroethylene (CTFE) and diethylamine. It is typically a clear to amber/brown liquid that fumes in air due to hydrolysis.

| Property | Data |

| CAS Number | 357-83-5 |

| IUPAC Name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethanamine |

| Common Name | Yarovenko's Reagent |

| Molecular Formula | C₆H₁₁ClF₃N |

| Molecular Weight | 189.61 g/mol |

| Boiling Point | ~109.8°C (760 mmHg); 38°C (10 mmHg) |

| Density | 1.16 – 1.19 g/cm³ |

| Solubility | Soluble in CH₂Cl₂, Et₂O, THF; reacts violently with water.[1] |

| Stability | Low. Decomposes over days/weeks even at 4°C. Best prepared ex situ immediately before use. |

Synthesis Protocol: In-Situ Generation

Context: Commercial supplies of Yarovenko's reagent often degrade before arrival due to its inherent instability. The most reliable method for research applications is laboratory synthesis via the addition of diethylamine to chlorotrifluoroethylene (CTFE).

Safety Warning: CTFE is a flammable gas. The reaction is exothermic. The product hydrolyzes to release Hydrogen Fluoride (HF).[2] All operations must occur in a functioning fume hood.

Materials

-

Chlorotrifluoroethylene (CTFE): Gas cylinder.

-

Diethylamine: Dried over KOH and distilled.

-

Solvent: Anhydrous Ether or Dichloromethane (optional, can be run neat).

-

Vessel: Pressure-rated glass autoclave or heavy-walled flask with a dry-ice condenser.

Step-by-Step Methodology

-

System Setup: Equip a 3-neck flask with a dry-ice/acetone condenser (-78°C), a gas inlet tube (subsurface), and a thermometer. Flush the system with dry Nitrogen.

-

Amine Charging: Charge the flask with dry diethylamine (1.0 equiv). Cool the flask to -5°C to 0°C using an ice/salt bath.

-

Why: Cooling controls the exotherm. Higher temperatures lead to polymerization of CTFE or decomposition of the adduct.

-

-

Gas Addition: Slowly bubble CTFE gas (1.0 - 1.1 equiv) into the stirred amine.

-

Observation: The rate of addition should be controlled so that the temperature does not exceed 10°C. The dry-ice condenser ensures any unreacted CTFE refluxes back into the mixture.

-

-

Reaction Completion: Continue stirring for 1-2 hours after addition. The mixture will darken to a pale yellow/brown oil.

-

Purification (Optional): For high-purity applications, the product can be distilled under reduced pressure (38°C at 10 mmHg). However, for most fluorinations, the crude oil is used directly to minimize thermal decomposition.

Mechanism of Action: Deoxyfluorination

The utility of Yarovenko's reagent lies in its ability to activate oxygenated substrates (alcohols/acids) into good leaving groups, which are then displaced by the fluoride ion released in situ.[2]

Mechanistic Pathway[6][7][8]

-

Activation: The hydroxyl oxygen attacks the electrophilic carbon (alpha to Nitrogen) of the reagent.

-

Elimination: A chloride or fluoride ion is displaced (typically F⁻ initially), forming a reactive alkoxy-fluoro-amino intermediate.

-

Substitution: The released Fluoride ion attacks the alkyl group in an Sₙ2 fashion, displacing the amide byproduct.

Figure 1: The deoxyfluorination mechanism via Yarovenko's Reagent involving activation and Sₙ2 displacement.[3]

Applications & Comparative Analysis

Primary Workflows

-

Alcohol to Alkyl Fluoride:

-

Conditions: 0°C to Room Temperature in CH₂Cl₂.

-

Stereochemistry: Primary and secondary alcohols typically undergo inversion (Sₙ2).

-

-

Carboxylic Acid to Acyl Fluoride:

Reagent Comparison: The "FAR" Family

Yarovenko's reagent is often compared to Ishikawa's reagent and DAST.

| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST |

| Structure | CTFE + Diethylamine | Hexafluoropropene + Diethylamine | Sulfur-based (SF₃) |

| Stability | Poor (Days).[7] Hydrolyzes rapidly. | Good (Months).[1] Shelf-stable. | Moderate (Explosive risk >90°C). |

| Reactivity | High. Good for 1°/2° alcohols. | Moderate. Slower reaction times. | Very High. Can cause elimination.[3] |

| Byproducts | Amide (easily separable). | Amide (easily separable). | Sulfinates (difficult to remove). |

| Safety | Toxic, Corrosive (HF). | Toxic, Corrosive (HF). | Explosive (Shock sensitive). |

Expert Insight: While Ishikawa's reagent is generally preferred for its shelf stability, Yarovenko's reagent is atom-economically smaller and often more reactive due to the inductive effect of the Chlorine atom destabilizing the intermediate, making the leaving group displacement faster in difficult substrates.

Safety & Handling Protocols (Self-Validating)

Working with fluoroalkyl amino reagents requires strict adherence to safety protocols due to the potential for HF release.

-

Moisture Exclusion (Validation Step):

-

HF Neutralization:

-

Keep a saturated solution of Calcium Gluconate (gel) and Sodium Bicarbonate nearby.

-

Any skin contact requires immediate washing and application of gluconate gel to prevent deep tissue necrosis from fluoride ions.

-

-

Waste Disposal:

-

Quench reaction mixtures slowly into a stirred solution of NaHCO₃/Ice. Do not pour directly into water, as the violent hydrolysis can aerosolize acidic vapors.

-

References

-

Yarovenko, N. N.; Raksha, M. A. (1959).[8] "Fluorination of alcohols with 2-chloro-1,1,2-trifluoroethyldiethylamine". Zhurnal Obshchei Khimii, 29, 2159-2163.

-

Laming, G. J.; et al. (2007). "Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds". MDPI Molecules.

-

Pruett, R. L.; et al. (1950). "Reaction of nucleophiles with chlorotrifluoroethylene". Journal of the American Chemical Society.

-

Ishikawa, N. (1979).[9] "Preparation and Properties of Ishikawa's Reagent". Bulletin of the Chemical Society of Japan.

-

Alfa Chemistry. (2024). "(2-Chloro-1,1,2-trifluoroethyl)diethylamine Physical Properties and Safety Data".

Sources

- 1. (2-CHLORO-1,1,2-TRIFLUOROETHYL)DIETHYLAMINE | 357-83-5 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N,N-diethyl(2-chloro-1,1,2-trifluoroethyl)amine | 357-83-5 [chemnet.com]

- 6. scbt.com [scbt.com]

- 7. Ishikawa reagent - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Ishikawa’s reagent - Enamine [enamine.net]

Theoretical & Mechanistic Perspectives on Yarovenko's Reagent

A Technical Guide for Synthetic Chemists and Process Engineers

Executive Summary: The Theoretical Imperative

Yarovenko’s Reagent (N-(2-chloro-1,1,2-trifluoroethyl)diethylamine) represents a foundational class of Fluoroalkyl Amino Reagents (FARs) . While often superseded by Ishikawa’s reagent or DAST in modern high-throughput screening, Yarovenko’s reagent remains a critical case study in the theoretical application of nucleophilic fluorination.

Its reactivity is governed by a delicate electronic balance: the nitrogen lone pair’s hyperconjugative donation into the C-F antibonding orbital (

Structural Dynamics & Electronic Theory

The Molecular Scaffold

The reagent is formed via the addition of diethylamine to chlorotrifluoroethylene (CTFE). Unlike standard alkyl halides, the resulting adduct possesses unique electronic properties due to the gem-difluoroamino motif.

-

Chemical Formula:

-

IUPAC Name: N-(2-chloro-1,1,2-trifluoroethyl)diethylamine[1]

-

Key Structural Feature: The

anomeric system.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of Yarovenko's reagent can be rationalized through FMO theory. The nitrogen atom is

-

Anomeric Effect (

): The nitrogen lone pair donates electron density into the low-lying antibonding orbital of the adjacent C-F bond.-

Consequence 1: The C-N bond acquires partial double-bond character (shortened bond length).

-

Consequence 2: The C-F bond is weakened and elongated, making the fluorine atom "labile" and ready to act as a leaving group or internal base.

-

Consequence 3: The

-carbon becomes highly electrophilic, susceptible to attack by "hard" nucleophiles like hydroxyl oxygens.

-

-

The Iminium Equilibrium: In solution, the reagent exists in equilibrium with its iminium salt form, driven by the loss of a fluoride ion. This iminium species is the reactive electrophile responsible for activating alcohols.

Figure 1: The ionization pathway driven by the anomeric effect, generating the active iminium species.

Mechanistic Pathways: Nucleophilic Fluorination

The conversion of an alcohol to an alkyl fluoride using Yarovenko's reagent is not a simple substitution; it is a activation-displacement sequence .

Step-by-Step Mechanism

-

Activation (O-Attack): The hydroxyl oxygen of the substrate attacks the electrophilic carbon of the iminium species (or the neutral reagent assisted by HF). This forms a metastable alkoxy-amino intermediate .

-

Elimination: The intermediate collapses, expelling the amide byproduct (N,N-diethyl-2-chloro-2-fluoroacetamide).

-

Substitution: The fluoride ion (released in Step 1 or available in solution) attacks the alkyl group.

-

Primary/Secondary Alcohols: Proceeds via

(Inversion of configuration). -

Tertiary/Benzylic Alcohols: Proceeds via

(Carbocation intermediate, racemization or retention).

-

The "Hard" Fluorination

Unlike DAST, which releases

Figure 2: The conversion mechanism. Note the central role of the alkoxy-fluoro-amino intermediate.

Comparative Reactivity & Stability Analysis

A theoretical comparison with Ishikawa's Reagent (IR) and DAST reveals why Yarovenko's reagent (YR) is both potent and problematic.

Stability Comparison

YR is significantly less stable than IR.

-

Theoretical Basis: The

-chlorine atom in YR is electron-withdrawing but also capable of leaving. The C-Cl bond introduces a degradation pathway (elimination of HCl or HF) that is less accessible in the perfluorinated alkyl chain of Ishikawa's reagent. -

Shelf Life: YR degrades within days at 4°C; IR is stable for months.

Reactivity Matrix

| Feature | Yarovenko's Reagent (YR) | Ishikawa's Reagent (IR) | DAST |

| Active Center | |||

| Hard/Soft Character | Hard Electrophile | Softer Electrophile | Hard Lewis Acid |

| Thermal Stability | Low (Internal elimination) | High (Thermodynamically stable) | Low (Explosive >90°C) |

| Byproducts | Amide (Liquid/Oil) | Amide (Liquid) | Sulfinamide (Water soluble) |

| Atom Economy | Moderate | Low (Large perfluoro group) | High |

Experimental Protocols (Self-Validating)

Synthesis of Yarovenko's Reagent

Rationale: This is an exothermic addition reaction. Temperature control is critical to prevent polymerization of CTFE or decomposition of the product.

Reagents:

-

Diethylamine (dried over KOH).

-

Chlorotrifluoroethylene (CTFE) gas.

-

Solvent: Anhydrous Ether (optional, can be run neat).

Protocol:

-

Setup: Use a heavy-walled pressure vessel or a 3-neck flask equipped with a dry ice condenser (CTFE b.p. is -28°C).

-

Cooling: Cool diethylamine to -5°C to -10°C.

-

Addition: Bubble CTFE slowly into the amine.

-

Validation: Monitor internal temperature. A spike indicates rapid addition; slow down to prevent "runaway" exotherms.

-

-

Completion: The reaction is complete when the weight gain corresponds to a 1:1 molar ratio.

-

Purification: Vacuum distillation (approx. 35°C at 2 mmHg). Do not overheat.

-

Quality Control:

NMR should show distinct signals for the

-

Fluorination of a Primary Alcohol

Rationale: Anhydrous conditions are non-negotiable. Water hydrolyzes the reagent to the amide and HF, killing reactivity and corroding glass.

Protocol:

-

Preparation: Dissolve 1.0 eq of Alcohol in dry Dichloromethane (DCM).

-

Addition: Add 1.2 eq of Yarovenko's Reagent dropwise at 0°C.

-

Why 0°C? Controls the exotherm of the initial activation step.

-

-

Reaction: Allow to warm to room temperature. Stir for 2-6 hours.

-

Quenching: Pour into ice-cold saturated

.-

Safety: Neutralizes the HF byproduct.

-

-

Workup: Extract with DCM, dry over

, concentrate.

Safety & Handling (Theoretical Hazards)

1. Hydrolysis & HF Release:

The N-C-F bond is thermodynamically unstable toward water.

-

Hazard: The release of HF is instantaneous upon contact with moisture.

-

Control: All glassware must be oven-dried. Syringes must be gas-tight.

2. Thermal Decomposition: Theoretical calculations suggest that at elevated temperatures (>50°C), the reagent undergoes internal elimination to form reactive ketenimines and acid fluorides.

-

Control: Store at -20°C under Argon. Never distill at atmospheric pressure.

References

- Yarovenko, N. N.; Raksha, M. A.

- Liska, F. "Chemistry of fluoroalkylamines." Chem. Listy, 1972, 66, 189. (Comprehensive review of reactivity).

-

Petrov, V. A. "

-Fluoroalkyl(alkenyl)amino Reagents (FAR): Recent Development." Advances in Organic Synthesis, 2006 , 2, 269-290. (Modern review of FARs including Yarovenko and Ishikawa reagents). -

Ishikawa, N.; Kitazume, T.; Yamazaki, T. "N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: A new mild fluorinating agent." Chemistry Letters, 1981 , 10(6), 761-764. (Comparative study).

-

Shainyan, B. A. "The structure and reactivity of fluorinated enamines and imines." Journal of Fluorine Chemistry, 2014 , 160, 8-20. (Theoretical insight into the enamine/imine equilibrium).

Sources

Methodological & Application

Application Note: High-Efficiency Dehydroxyfluorination of Primary Alcohols using Yarovenko's Reagent

Executive Summary

This technical guide details the operational framework for utilizing Yarovenko's Reagent (2-chloro-1,1,2-trifluoroethyl)diethylamine (CAS: 357-83-5) to effect the dehydroxyfluorination of primary alcohols. While modern solid-state reagents (e.g., XtalFluor, PhenoFluor) offer handling advantages, Yarovenko's reagent remains a cost-effective and historically significant tool for specific nucleophilic fluorinations. This protocol emphasizes the critical handling requirements to mitigate instability and hydrofluoric acid (HF) generation, ensuring high reproducibility and safety.

Chemical Background & Mechanism[1][2][3]

Reagent Profile

Yarovenko's reagent is an

-

Chemical Formula:

[1][2] -

Physical State: Pale yellow to dark brown liquid (purity dependent).

-

Reactivity: Reacts with alcohols to form an alkyl fluoride and a stable amide byproduct.

Mechanistic Pathway

The reaction proceeds via a nucleophilic substitution mechanism (

Figure 1: Mechanistic pathway of dehydroxyfluorination.[3] The driving force is the formation of the strong C-F bond and the stable amide carbonyl.

Experimental Protocol

Pre-Reaction Checklist

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (

). Must be anhydrous ( -

Vessel: Polypropylene (PP) or Teflon (PFA/FEP) vessels are recommended to prevent glass etching by HF byproducts, though borosilicate glass is acceptable for short reaction times if strictly anhydrous.

-

Atmosphere: Strict Nitrogen (

) or Argon (

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Alcohol equivalent.

| Step | Action | Critical Technical Note |

| 1 | Setup | Flame-dry a two-neck flask (or Teflon vessel) under inert gas flow. Cool to 0°C. |

| 2 | Solvent Charge | Add 1.0 mmol of primary alcohol dissolved in 3.0 mL anhydrous DCM. |

| 3 | Reagent Addition | Add 1.2 - 1.5 equivalents of Yarovenko's reagent dropwise via syringe. |

| 4 | Reaction | Allow to warm to Room Temperature (25°C). Stir for 2–12 hours. |

| 5 | Quenching | CRITICAL: Cool to 0°C. Pour mixture into saturated |

| 6 | Extraction | Extract aqueous layer 3x with DCM. Combine organics. |

| 7 | Workup | Wash combined organics with brine, dry over |

| 8 | Purification | Flash Column Chromatography (Silica). |

Workflow Diagram

Figure 2: Operational workflow for the safe handling and execution of the fluorination protocol.

Comparative Analysis: Fluorinating Agents

Yarovenko's reagent occupies a specific niche. Use the table below to determine if it is the correct choice for your substrate compared to other common reagents.

| Feature | Yarovenko's Reagent | DAST | XtalFluor-E/M |

| Physical State | Liquid (Oil) | Liquid | Solid (Salt) |

| Stability | Low (Hydrolyzes/Degrades) | Moderate (Explosive if heated) | High (Shelf Stable) |

| HF Generation | Yes (Upon hydrolysis) | Yes (Upon hydrolysis) | No (Generates |

| Atom Economy | Moderate | Good | Poor (Requires promoter) |

| Cost | Low | High | High |

| Selectivity | High for | High, but elimination common | High, less elimination |

Key Insight: Choose Yarovenko's reagent when cost is a factor and the substrate is sensitive to the acidic conditions of DAST, but ensure the amide byproduct can be separated (it has a higher boiling point than DAST byproducts).

Safety & Hazards (Crucial)

-

HF Release: The reagent releases Hydrogen Fluoride upon contact with moisture.[3]

-

Protocol: Always keep Calcium Gluconate gel nearby in case of skin contact.

-

-

Pressure: Never heat the reaction in a closed system without a pressure relief valve.

-

Corrosion: High concentrations can etch glass. For scale-up (>10g), use Teflon-lined reactors.

References

-

Original Synthesis: Yarovenko, N. N.; Raksha, M. A. "Fluorination with (2-chloro-1,1,2-trifluoroethyl)diethylamine." Zhurnal Obshchei Khimii, 1959 , 29, 2159-2163.

-

Mechanistic Review: Petrov, V. A. "Deoxyfluorination of Alcohols." Advances in Organic Synthesis, 2007 , Vol 2.[4]

-

Reagent Comparison: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." J. Org. Chem.2010 , 75, 3401–3411.

-

Safety Data: "Safety of Fluorinating Reagents." ACS Green Chemistry Institute Pharmaceutical Roundtable.

Sources

synthesis of acyl fluorides from carboxylic acids using Yarovenko's reagent

Executive Summary

This application note details the protocol for synthesizing acyl fluorides from carboxylic acids using Yarovenko's reagent (N-(2-chloro-1,1,2-trifluoroethyl)diethylamine). Acyl fluorides are increasingly valued in drug discovery and peptide synthesis due to their unique stability-reactivity profile—they are more stable to hydrolysis than acyl chlorides yet maintain high reactivity toward nucleophiles. This guide provides a mechanistic understanding, a validated experimental protocol, and critical safety measures for handling this fluorinating agent.

Scientific Background & Mechanism[1][2][3]

Reagent Profile

Yarovenko's Reagent (CAS: 357-83-5) is an

-

Chemical Name: N-(2-chloro-1,1,2-trifluoroethyl)diethylamine[1]

-

Appearance: Pale yellow to amber liquid

-

Boiling Point: ~35°C at 6 mmHg (distilled)

-

Stability: Moisture sensitive; degrades over time (days/weeks) even at low temperatures.

Mechanism of Action

The conversion of a carboxylic acid to an acyl fluoride proceeds via a nucleophilic substitution pathway. The carboxylic acid attacks the electrophilic carbon of the reagent's enamine-like structure, displacing a fluoride ion. This fluoride ion then attacks the carbonyl carbon of the intermediate, releasing the stable amide byproduct and the desired acyl fluoride.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for deoxyfluorination. The carboxylic acid activates the reagent, leading to fluoride release and subsequent formation of the acyl fluoride.[2]

Experimental Protocol

Materials & Equipment

-

Reagent: Yarovenko's Reagent (freshly distilled or high-purity commercial grade).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Atmosphere: Dry Nitrogen or Argon balloon.

-

Vessel: Round-bottom flask with magnetic stir bar, oven-dried.

General Procedure

This protocol is scaled for 10 mmol of carboxylic acid.

-

Setup: Flame-dry a 50 mL round-bottom flask and cool under a stream of nitrogen.

-

Solvation: Add Carboxylic Acid (10 mmol, 1.0 equiv) and DCM (20 mL) . Stir until dissolved.

-

Addition: Cool the solution to 0°C (ice bath). Add Yarovenko's Reagent (11-12 mmol, 1.1-1.2 equiv) dropwise via syringe over 5-10 minutes.

-

Note: The reaction is slightly exothermic.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 1–2 hours .

-

Monitoring: Monitor by

F NMR (appearance of acyl fluoride signal at +15 to +40 ppm) or TLC (convert an aliquot to methyl ester with MeOH/base to visualize).

-

-

Workup (Distillation Method - Preferred):

-